molecular formula C13H15BrN6O B12224975 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

Cat. No.: B12224975
M. Wt: 351.20 g/mol
InChI Key: GRMYBZHQEVRCMH-UHFFFAOYSA-N
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Description

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine precursor. The bromopyrimidine is then reacted with piperazine under controlled conditions to form the intermediate compound. Finally, the intermediate is subjected to methoxylation to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
  • 5-Bromopyrimidine
  • 1-(2-Pyrimidyl)piperazine

Uniqueness

Compared to similar compounds, 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine stands out due to its methoxypyrimidine group, which can impart unique chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or improve its stability under specific conditions.

Properties

Molecular Formula

C13H15BrN6O

Molecular Weight

351.20 g/mol

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C13H15BrN6O/c1-21-11-2-3-15-13(18-11)20-6-4-19(5-7-20)12-16-8-10(14)9-17-12/h2-3,8-9H,4-7H2,1H3

InChI Key

GRMYBZHQEVRCMH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br

Origin of Product

United States

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